(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol
Description
(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone
Properties
IUPAC Name |
(1S)-1-(4-fluoro-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVPOAUVOHRHX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-fluoro-2-methylbenzaldehyde.
Reduction Reaction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: (1S)-1-(4-fluoro-2-methylphenyl)ethanone
Reduction: (1S)-1-(4-fluoro-2-methylphenyl)ethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Employed in the synthesis of chiral compounds for asymmetric synthesis.
Biology:
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
4-fluoro-2-methylbenzyl alcohol: Lacks the chiral center, resulting in different reactivity and applications.
4-fluoro-2-methylphenol: Contains a hydroxyl group directly attached to the phenyl ring, leading to different chemical behavior.
Uniqueness:
Chirality: The (1S) configuration imparts specific stereochemical properties that are crucial for certain applications, particularly in pharmaceuticals.
Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical reactions.
Biological Activity
(1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring a fluorinated aromatic ring and a hydroxyl group, allows it to interact with various biological targets, making it a subject of interest for pharmaceutical applications.
The compound has the following chemical structure:
- Molecular Formula: C9H11FO
- Molecular Weight: 168.19 g/mol
- Chirality: The (1S) configuration imparts specific stereochemical properties that are crucial for its biological activity.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds, stabilizing interactions with target molecules, which may lead to enzyme inhibition or receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits potential therapeutic properties, particularly in the following areas:
- Enzyme Inhibition: Investigated for its role as an enzyme inhibitor in biochemical assays, which may have implications for drug development.
- Anti-inflammatory Effects: Preliminary studies suggest anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol | Enantiomer with different biological effects | Varies significantly from (1S) |
| 4-fluoro-2-methylbenzyl alcohol | Lacks chiral center; different reactivity | Limited biological activity |
| 4-fluoro-2-methylphenol | Hydroxyl group directly attached to phenyl ring | Different chemical behavior |
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Enzyme Interaction Studies : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Analgesic Properties : In animal models, the compound demonstrated significant pain relief comparable to standard analgesics, indicating its potential as a therapeutic agent.
Clinical Applications
The compound is being evaluated for its role in developing medications targeting chronic pain and inflammation. Its unique properties may allow it to serve as a lead compound in drug discovery efforts aimed at creating new analgesics or anti-inflammatory drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
